PAR-2 (1-6) (human)

Description

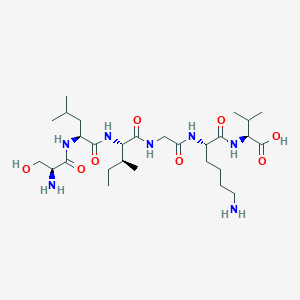

The exact mass of the compound Ser-Leu-Ile-Gly-Lys-Val is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality PAR-2 (1-6) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PAR-2 (1-6) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N7O8/c1-7-17(6)23(35-26(40)20(12-15(2)3)33-24(38)18(30)14-36)27(41)31-13-21(37)32-19(10-8-9-11-29)25(39)34-22(16(4)5)28(42)43/h15-20,22-23,36H,7-14,29-30H2,1-6H3,(H,31,41)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,42,43)/t17-,18-,19-,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQVODZUQIATFS-WAUHAFJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PAR-2 (1-6) (human) and its Role in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteinase-Activated Receptor 2 (PAR-2), a G-protein coupled receptor (GPCR), is increasingly recognized as a critical modulator of neuroinflammatory processes in the central nervous system (CNS).[1][2] Its activation, either by endogenous proteases like trypsin and mast cell tryptase or by synthetic agonist peptides, triggers complex signaling cascades within glial cells and neurons, influencing the progression of various neurological disorders.[3][4] The human PAR-2 activating peptide (AP) corresponding to the first six amino acids of the tethered ligand is Ser-Leu-Ile-Gly-Lys-Val (SLIGKV), often referred to as PAR-2 (1-6).[5][6] This guide provides a comprehensive technical overview of the mechanisms of PAR-2 activation by this peptide, the resultant signaling pathways, its cell-specific roles in neuroinflammation, and its implications for diseases such as multiple sclerosis, Parkinson's disease, and ischemic brain injury. We present key quantitative data, detailed experimental protocols, and visual diagrams of core pathways to serve as a resource for research and therapeutic development.

Introduction to PAR-2 and Neuroinflammation

Neuroinflammation is a defensive response of the CNS to injury, infection, or neurodegenerative processes, primarily mediated by glial cells like microglia and astrocytes.[7][8] While acute neuroinflammation is protective, chronic activation contributes to neuronal damage and disease progression.[7]

Proteinase-Activated Receptors (PARs) are a unique family of GPCRs activated by proteolytic cleavage of their N-terminus.[2][9] This cleavage unmasks a "tethered ligand" that binds to the receptor's second extracellular loop, initiating intracellular signaling.[10][11] PAR-2 is a key member of this family, widely expressed on CNS cells including neurons, astrocytes, microglia, and oligodendrocytes.[2][12] Its expression is often upregulated in inflammatory conditions of the CNS.[1][13]

The peptide PAR-2 (1-6) (human), with the sequence SLIGKV, mimics the endogenous tethered ligand, serving as a selective agonist for studying PAR-2 function.[5][6] Understanding its interaction with the receptor and the subsequent neuroinflammatory consequences is crucial for developing targeted therapies for CNS disorders.

Mechanism of PAR-2 Activation

PAR-2 activation is a two-step process:

-

Proteolytic Cleavage: Endogenous serine proteases such as trypsin, mast cell tryptase, or coagulation factors cleave the receptor's extracellular N-terminal domain at a specific site.[4][11]

-

Tethered Ligand Binding: This cleavage reveals a new N-terminus, SLIGKV-- in humans, which acts as an intramolecular ligand, binding to the receptor to trigger a conformational change and subsequent signaling.[6][11]

Synthetic peptides like PAR-2 (1-6) (SLIGKV) or the murine equivalent SLIGRL bypass the need for proteolytic cleavage and directly activate the receptor, making them invaluable tools for experimental research.[6][12]

Signaling Pathways in PAR-2 Mediated Neuroinflammation

Activation of PAR-2 initiates multiple downstream signaling cascades that are central to its pro-inflammatory effects in the CNS. The primary pathway involves G-protein coupling, leading to the activation of Mitogen-Activated Protein Kinases (MAPK) and the transcription factor Nuclear Factor-kappa B (NF-κB).[1][3]

Cellular Roles of PAR-2 in the CNS

The functional outcome of PAR-2 activation is highly dependent on the cell type.[12][14]

-

Microglia and Macrophages: As the resident immune cells of the CNS, microglia and infiltrating macrophages are key players. PAR-2 activation on these cells leads to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as chemokines.[12] This response can be directly toxic to oligodendrocytes and neurons, contributing to demyelination and neurodegeneration.[12]

-

Astrocytes: PAR-2 is also expressed on astrocytes.[12] Its activation can induce the release of inflammatory mediators, including iNOS, contributing to a neuroinflammatory environment.[12] In models of spinal cord injury, a PAR-2-dependent circuit involving IL-6 and STAT3 signaling in astrocytes has been identified, driving reactive astrogliosis.[9]

-

Neurons: The role of neuronal PAR-2 is more complex and context-dependent. Some studies suggest a neuroprotective role in conditions like ischemic brain injury and HIV-associated dementia.[1] Conversely, other research indicates that PAR-2 activation on neurons can contribute to cell death and pain signaling.[3][15]

References

- 1. The emergence of proteinase-activated receptor-2 as a novel target for the treatment of inflammation-related CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease-Activated Receptor 2: Are Common Functions in Glial and Immune Cells Linked to Inflammation-Related CNS Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of PAR-2 attenuates neuroinflammation and improves short-term neurocognitive functions via ERK1/2 signaling following asphyxia-induced cardiac arrest in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders [mdpi.com]

- 8. The Role of Microglia and Astrocytes in the Pathomechanism of Neuroinflammation in Parkinson’s Disease—Focus on Alpha-Synuclein [imrpress.com]

- 9. Genetic Targeting of Protease Activated Receptor 2 Reduces Inflammatory Astrogliosis and Improves Recovery of Function after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PARting Neuroinflammation with Protease-Activated Receptor 2 Pepducins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteinase-activated receptor 2 modulates neuroinflammation in experimental autoimmune encephalomyelitis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Altered Expression of Brain Proteinase-Activated Receptor-2, Trypsin-2 and Serpin Proteinase Inhibitors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]

A Technical Guide to the Role of Human PAR-2 (1-6) in Cytokine Release

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a critical role in inflammation and immunity. Unlike typical GPCRs, PAR-2 is activated via proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence, SLIGKV in humans, which acts as a "tethered ligand" to activate the receptor. The synthetic hexapeptide, SLIGKV-NH2, corresponding to this sequence (PAR-2 (1-6)), is a potent tool for studying PAR-2-mediated functions. Activation of PAR-2 initiates a complex network of intracellular signaling pathways, leading to the release of a wide array of cytokines. This response is highly cell-type and context-dependent, resulting in either pro-inflammatory or anti-inflammatory outcomes. Key signaling cascades include the Gαq/11-mediated calcium mobilization, MAPK activation, and NF-κB signaling, as well as G-protein-independent pathways involving β-arrestin. This technical guide provides an in-depth overview of the mechanisms by which human PAR-2 (1-6) activation modulates cytokine release, presents quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

The PAR-2 Activation Mechanism

Protease-Activated Receptor 2 belongs to a unique family of four GPCRs. Its activation is an irreversible process initiated by serine proteases that cleave a specific site within the receptor's N-terminal domain.[1] In humans, this cleavage occurs between arginine (R36) and serine (S37), exposing the new N-terminus with the sequence Ser-Leu-Ile-Gly-Lys-Val (SLIGKV).[2][3] This newly formed "tethered ligand" binds to the receptor's second extracellular loop, inducing a conformational change that triggers intracellular signaling.[1]

Synthetic peptides that mimic this tethered ligand, such as SLIGKV-NH2 (often referred to as PAR-2 activating peptide or PAR-2 AP), can activate the receptor without the need for proteolytic cleavage.[3][4] These peptides are invaluable experimental tools for dissecting the physiological and pathological roles of PAR-2.

Quantitative Data on PAR-2 (1-6) Mediated Cytokine Release

The activation of PAR-2 by its agonist peptide SLIGKV-NH2 or related compounds triggers the release of a diverse profile of cytokines from various human cell types. The specific cytokines released and the magnitude of the response are highly dependent on the cellular context and the presence of other stimuli.

Pro-Inflammatory Cytokine Release

In many cell types, PAR-2 activation is associated with a classic pro-inflammatory response, characterized by the secretion of cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). This has been observed in airway epithelial cells, T-cells, fibroblasts, and eosinophils.[2][5][6][7][8]

Context-Dependent and Anti-Inflammatory Cytokine Release

Conversely, in certain contexts, PAR-2 signaling can dampen inflammatory responses. For instance, in murine macrophages stimulated with lipopolysaccharide (LPS), PAR-2 activation enhances the production of the anti-inflammatory cytokine IL-10 while suppressing the pro-inflammatory cytokines TNF-α, IL-6, and IL-12.[9] This highlights the receptor's complex, modulatory role in immunity.

Data Summary Tables

The following tables summarize quantitative data from key studies on cytokine release following PAR-2 activation in human cells.

Table 1: IL-6 and IL-8 Release from Human Respiratory Epithelial Cells

| Cell Type | PAR-2 Agonist | Concentration (µM) | Cytokine Measured | Result (pg / 2.5 x 10⁵ cells) | Reference |

|---|---|---|---|---|---|

| A549 | SLIGRL-NH₂ | 400 | IL-6 | ~1750 | [8] |

| A549 | SLIGRL-NH₂ | 400 | IL-8 | ~1250 | [8] |

| BEAS-2B | SLIGRL-NH₂ | 400 | IL-6 | ~1250 | [8] |

| BEAS-2B | SLIGRL-NH₂ | 400 | IL-8 | ~1000 | [8] |

| Primary HBEC | SLIGRL-NH₂ | 400 | IL-6 | ~1250 | [8] |

| Primary HBEC | SLIGRL-NH₂ | 400 | IL-8 | ~1000 | [8] |

Data are estimated means from graphical representations in the cited literature.

Table 2: Cytokine Release from Other Human Cell Types

| Cell Type | PAR-2 Agonist | Concentration | Cytokine Measured | Result | Reference |

|---|---|---|---|---|---|

| T-Cells | SLIGKV-NH₂ | 100 µM | IL-6 | Concentration-dependent increase | [7] |

| Bronchial Fibroblasts | Trypsin (PAR-2 activator) | 10 nM | IL-8 | ~400 pg/mL | [6] |

| Bronchial Fibroblasts | Trypsin (PAR-2 activator) | 10 nM | G-CSF | ~250 pg/mL | [6] |

| A549 Cells | SLIGKV-NH₂ | 100 µM (at 16h) | IL-8 | ~450 pg/mL | [10] |

| Kidney Tubular Cells | AC-55541 | 1 µM | TNF | ~2 fold increase | [11] |

| Kidney Tubular Cells | AC-55541 | 1 µM | CSF2 (GM-CSF) | ~3 fold increase | [11] |

Data are representative values from the cited literature.

Core Signaling Pathways

PAR-2 activation initiates multiple signaling cascades that converge to regulate cytokine gene expression and release. These pathways can be broadly categorized as G-protein dependent and G-protein independent.

G-Protein Dependent Signaling

PAR-2 couples to several classes of heterotrimeric G proteins, including Gαq/11, Gα12/13, and Gαi/o, to orchestrate distinct cellular responses.[11][12][13]

-

The Gαq/11-PLC-Ca²⁺ Axis: This is a primary pathway for PAR-2 signaling. Activation of Gαq/11 stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[5][15] This rise in intracellular Ca²⁺ is a critical signal that, often in conjunction with DAG-mediated activation of Protein Kinase C (PKC), leads to the activation of downstream transcription factors and subsequent cytokine production.[5][15][16]

-

The Gα12/13-RhoA Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[17] This pathway is primarily associated with cytoskeletal rearrangement but also contributes to transcriptional regulation.[18]

β-Arrestin Mediated G-Protein Independent Signaling

Upon activation and phosphorylation by GPCR kinases (GRKs), PAR-2 can recruit β-arrestins.[19] Beyond their role in receptor desensitization and internalization, β-arrestins can act as scaffolds for signaling complexes. This can lead to G-protein-independent activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is heavily involved in regulating cytokine expression.[12][17][19]

Convergence on Downstream Effectors

The initial signals from G proteins and β-arrestins converge on key downstream pathways that directly control the transcription of cytokine genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: PAR-2 activation robustly stimulates the ERK1/2, p38, and JNK MAPK pathways.[20][21] These kinases phosphorylate and activate a variety of transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which in turn bind to the promoter regions of cytokine genes like IL6 and IL8 to drive their expression.[22]

-

Nuclear Factor-κB (NF-κB) Activation: The NF-κB pathway is a master regulator of inflammation. PAR-2 signaling, particularly through the Gαq/11-PLC-Ca²⁺-PKC route, activates the IκB kinase (IKK) complex.[15] IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the NF-κB transcription factor (typically the p50/p65 dimer) to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-8.[17][18][23]

Signaling Pathway Diagrams

Key Experimental Protocols

The following section outlines standardized methodologies for investigating PAR-2-mediated cytokine release.

Cell Culture and Stimulation with PAR-2 (1-6) Agonist

-

Cell Seeding: Plate human cells (e.g., A549 lung epithelial cells, primary human bronchial epithelial cells) in appropriate culture plates (e.g., 24-well plates for ELISA) and grow to 80-90% confluency in complete medium.

-

Serum Starvation: Prior to stimulation, wash the cells with phosphate-buffered saline (PBS) and replace the medium with a serum-free or low-serum basal medium for 12-24 hours. This minimizes background signaling.

-

Stimulation: Prepare a stock solution of PAR-2 activating peptide (e.g., SLIGKV-NH2) in sterile water or an appropriate buffer. Dilute the peptide to the desired final concentrations (e.g., 1-400 µM) in the basal medium.

-

Incubation: Remove the starvation medium from the cells and add the medium containing the PAR-2 agonist. Include a vehicle control (medium with no peptide) and a negative control (a scrambled peptide like LRGILS-NH2). Incubate for a specified time course (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO₂ incubator.

-

Supernatant Collection: After incubation, collect the cell culture supernatants, centrifuge to remove any detached cells, and store at -80°C until analysis.

Quantification of Cytokine Release by ELISA

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in coating buffer. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate again. Add the collected cell culture supernatants and a serial dilution of a recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase) and incubate for 20-30 minutes in the dark.

-

Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will occur.

-

Reaction Stop and Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values against the standard curve.

Experimental Workflow Diagram

Implications for Research and Drug Development

The central role of PAR-2 in linking proteolytic activity to inflammatory and immune responses makes it an attractive therapeutic target for a range of diseases, including inflammatory skin disorders, inflammatory bowel disease, and asthma.[2][12][17] However, the development of PAR-2-targeting drugs is complicated by its dual pro- and anti-inflammatory roles.[9]

The context-dependent nature of PAR-2 signaling suggests that therapeutic strategies must be highly specific. A simple antagonist might block beneficial, tissue-protective functions, while a potent agonist could exacerbate inflammation. Future drug development may focus on "biased agonists" or "allosteric modulators" that selectively engage specific downstream pathways (e.g., promoting β-arrestin signaling over Gαq signaling) to achieve a desired therapeutic outcome without triggering unwanted effects. A thorough understanding of the distinct signaling cascades activated by PAR-2 in different tissues and disease states is therefore critical for the successful clinical translation of PAR-2 modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Proteinase-activated receptor2 agonists upregulate granulocyte colony-stimulating factor, IL-8, and VCAM-1 expression in human bronchial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of IL-6 release from human T cells by PAR-1 and PAR-2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proteinase-activated Receptor 2 Activation Promotes an Anti-inflammatory and Alternatively Activated Phenotype in LPS-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. The role of intracellular Ca2+ in the regulation of proteinase-activated receptor-2 mediated nuclear factor kappa B signalling in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Store-Operated Ca2+ Release-Activated Ca2+ Channels Regulate PAR2-Activated Ca2+ Signaling and Cytokine Production in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 19. physoc.org [physoc.org]

- 20. researchgate.net [researchgate.net]

- 21. assaygenie.com [assaygenie.com]

- 22. researchgate.net [researchgate.net]

- 23. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PAR-2 (1-6) (human) Tethered Ligand Mimetic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PAR-2 (1-6) (human) tethered ligand mimetic, a critical tool in the study of Protease-Activated Receptor 2 (PAR-2). This document outlines its mechanism of action, key signaling pathways, quantitative data on its activity, and detailed protocols for essential experimental assays.

Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) uniquely activated by proteolytic cleavage of its extracellular N-terminus. This cleavage unmasks a "tethered ligand" that binds to the receptor, initiating a cascade of intracellular signaling events. The human PAR-2 (1-6) tethered ligand mimetic, with the amino acid sequence SLIGKV-NH₂, and its commonly used rodent counterpart, SLIGRL-NH₂, are synthetic peptides that mimic this endogenous activation process without the need for proteolytic cleavage. These peptides are invaluable for elucidating the physiological and pathological roles of PAR-2 in inflammation, pain, and tissue repair.[1][2][3][4]

Quantitative Data: Potency and Binding Affinity of PAR-2 Agonist Peptides

The following tables summarize the quantitative data for various PAR-2 activating peptides, providing a comparative view of their potency and binding affinities.

Table 1: Potency of PAR-2 Activating Peptides in Functional Assays

| Peptide Agonist | Assay Type | Cell Line | EC50 | Reference |

| SLIGKV-NH₂ (human) | Calcium Mobilization | 1321N1-hPAR2 | 4.6 µM | [5] |

| SLIGRL-NH₂ (rodent) | Calcium Mobilization | N/A | ~5 µM | [6] |

| SLIGRL-NH₂ (rodent) | Calcium Mobilization | 16HBE14o- | >40 µM | [7] |

| 2-furoyl-LIGRLO-NH₂ | Calcium Mobilization | 16HBE14o- | 0.84 µM | [7] |

| 2-furoyl-LIGRLO-NH₂ | β-arrestin Recruitment | HEK-293T | 210 nM | [8] |

| Isox-Cha-Chg-ARK-NH₂ | β-arrestin Recruitment | HEK-293T | 10 nM | [8] |

| AC-264613 (non-peptide) | Calcium Mobilization | CHO-hPAR2 | 15-100 nM | [9] |

Table 2: Binding Affinity of PAR-2 Agonist Peptides

| Peptide Agonist | Radioligand | Cell Line/Membrane | Ki/Kd | Reference |

| 2-furoyl-LIGRL-NH₂ | [³H]2-furoyl-LIGRL-NH₂ | NCTC2544-PAR2 | Kd: 122 nM | [10] |

| SLIGRL-NH₂ | [³H]2-furoyl-LIGRL-NH₂ | NCTC2544-PAR2 | Ki: >10 µM | [10] |

| SLIGKV-NH₂ | [³H]2-furoyl-LIGRL-NH₂ | NCTC2544-PAR2 | Ki: >100 µM | [10] |

| Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH₂ | N/A | N/A | Kd: 38 nM | [8] |

PAR-2 Signaling Pathways

Activation of PAR-2 by its tethered ligand mimetic initiates a complex network of intracellular signaling pathways, primarily through the coupling to various G proteins and the recruitment of β-arrestins. These pathways ultimately regulate a wide range of cellular responses.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of PAR-2 activation.

Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium mobilization following PAR-2 activation.

Materials:

-

Cells expressing PAR-2 (e.g., HEK293, CHO, or specific cell line of interest)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

PAR-2 agonist (e.g., SLIGKV-NH₂)

-

Fluorescence plate reader or microscope with calcium imaging capabilities

Procedure:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes).

-

Agonist Addition: Add the PAR-2 agonist at the desired concentration to the wells.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time (e.g., for 5-10 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The change in fluorescence is typically expressed as a ratio (for ratiometric dyes like Fura-2) or as a fold change over baseline (for single-wavelength dyes like Fluo-4).

ERK1/2 Phosphorylation Assay

This protocol describes the detection of ERK1/2 phosphorylation, a downstream event of PAR-2 activation, using Western blotting.

Materials:

-

Cells expressing PAR-2

-

Serum-free culture medium

-

PAR-2 agonist (e.g., SLIGKV-NH₂)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Starvation: Culture cells to 80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.

-

Agonist Stimulation: Treat the cells with the PAR-2 agonist at various concentrations and for different time points (a time course of 2-60 minutes is common).

-

Cell Lysis:

-

Place the culture plate on ice and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.

-

Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated ERK is expressed as a ratio to total ERK.

Receptor Internalization Assay

This protocol details a method to quantify the internalization of PAR-2 from the cell surface upon agonist stimulation using an ELISA-based approach.[11]

Materials:

-

Cells stably expressing FLAG-tagged PAR-2

-

Fibronectin-coated 24-well plates

-

Anti-FLAG M1 antibody

-

PAR-2 agonist (e.g., SLIGKV-NH₂)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader

Procedure:

-

Cell Plating: Seed cells expressing FLAG-tagged PAR-2 onto fibronectin-coated 24-well plates and grow for 48 hours.

-

Antibody Labeling:

-

Cool the plate on ice and wash the cells with ice-cold PBS.

-

Incubate the cells with anti-FLAG M1 antibody for 1 hour at 4°C to label the surface receptors.

-

-

Agonist Treatment: Wash off the unbound antibody and incubate the cells with the PAR-2 agonist at 37°C for various time points to induce internalization. A control group without agonist should be included.

-

Fixation: Place the plate on ice, wash with cold PBS, and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

ELISA:

-

Wash the fixed cells and block with blocking buffer for 30 minutes.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash the cells and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: The decrease in absorbance in agonist-treated wells compared to control wells reflects the extent of receptor internalization. The results are often expressed as the percentage of receptors remaining on the cell surface.

This guide provides a foundational understanding and practical protocols for researchers investigating the multifaceted roles of PAR-2. The use of tethered ligand mimetics continues to be a cornerstone of this research, enabling the precise dissection of PAR-2 signaling in health and disease.

References

- 1. Protease-activated receptor-2 (PAR-2): structure-function study of receptor activation by diverse peptides related to tethered-ligand epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. High Affinity Fluorescent Probe for Proteinase-Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of Protease-activated Receptor-2 Differentially Regulates Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PAR-2 (1-6) (human) in Pain Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the human Protease-Activated Receptor 2 (PAR-2) activating peptide, PAR-2 (1-6), a critical tool for investigating the role of PAR-2 in pain and inflammation.

Core Concepts: Understanding PAR-2 and its Activation

Protease-Activated Receptors (PARs) are a unique subclass of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus.[1] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor to initiate intracellular signaling.[1]

Protease-Activated Receptor 2 (PAR-2) is implicated in a wide range of physiological and pathophysiological processes, including inflammation, neurogenic inflammation, and pain.[2][3][4] It can be activated by various endogenous proteases, such as trypsin and mast cell tryptase.[3]

The term PAR-2 (1-6) (human) refers to the hexapeptide with the amino acid sequence Ser-Leu-Ile-Gly-Lys-Val (SLIGKV) . This sequence corresponds to the tethered ligand of human PAR-2.[5] Synthetic versions of this peptide, often amidated at the C-terminus (SLIGKV-NH2), are widely used as selective agonists to study PAR-2 function in vitro and in vivo, bypassing the need for enzymatic cleavage.[6]

Quantitative Data on PAR-2 Agonist Activity

The potency of SLIGKV and its analogs varies depending on the assay system and the specific peptide sequence. The following tables summarize key quantitative data from the literature to facilitate experimental design and comparison.

Table 1: In Vitro Potency of PAR-2 Activating Peptides

| Peptide Agonist | Assay | Cell Line / System | Potency (EC50 / IC50) | Reference(s) |

| SLIGKV-NH2 | Mucin Secretion | Human Bronchial Epithelial Cells | ~100 µM | [5] |

| SLIGRL-NH2 | Calcium Mobilization ([Ca2+]i) | 16HBE14o- cells | >40 µM | [7] |

| 2-furoyl-LIGRLO-NH2 | Calcium Mobilization ([Ca2+]i) | 16HBE14o- cells | 0.84 µM | [7][8] |

| 2-furoyl-LIGRLO-NH2 | Real-Time Cell Analysis (RTCA) | 16HBE14o- cells | 138 nM | [7][8] |

| 2-at-LIGRL-NH2 | Calcium Mobilization ([Ca2+]i) | 16HBE14o- cells | 1.77 µM | [7] |

| 2-at-LIGRL-NH2 | Real-Time Cell Analysis (RTCA) | 16HBE14o- cells | 142 nM | [7] |

| Isox-Cha-Chg-ARK-NH2 | Calcium Mobilization ([Ca2+]i) | Not Specified | 10 nM | [9] |

Table 2: In Vivo Efficacy of PAR-2 Agonists in Pain and Inflammation Models

| Agonist | Animal Model | Endpoint | Effective Dose / Administration | Outcome | Reference(s) |

| SLIGRL-NH2 | Rat Paw Edema | Paw Volume | 50 µg / Intraplantar | Significant edema 1-6h post-injection | [10] |

| 2-furoyl-LIGRLO-NH2 | Mouse Thermal Hyperalgesia | Paw Withdrawal Latency | 3-30 µg (EC50 = 7.4 µg) / Intraplantar | Dose-dependent decrease in withdrawal latency | [6] |

| 2-at-LIGRL-NH2 | Mouse Thermal Hyperalgesia | Paw Withdrawal Latency | 3-30 µg (EC50 = 4.7 µg) / Intraplantar | Dose-dependent decrease in withdrawal latency | [6] |

| 2-at (30 pmol) | Mouse Mechanical Allodynia | Paw Withdrawal Threshold | 30 pmol / Intraplantar | Significant decrease in withdrawal threshold | [1] |

| 2-furoyl-LIGRLO-NH2 | Mouse Paw Edema & Hyperalgesia | Paw Thickness & Withdrawal | 500 ng / Intraplantar | Increased paw thickness and mechanical hyperalgesia | [11] |

PAR-2 Signaling Pathways in Nociception

Activation of PAR-2 on sensory neurons triggers multiple downstream signaling cascades that contribute to the generation and sensitization of pain.

Gq/11-PLC-Calcium Mobilization Pathway

The canonical signaling pathway for PAR-2 involves its coupling to the Gαq/11 subunit of heterotrimeric G-proteins.[12] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[12] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). This cascade is a key driver of neuronal excitability and neurogenic inflammation.

MAPK/ERK Pathway Activation

PAR-2 activation also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) family member, Extracellular signal-Regulated Kinase (ERK).[12][13] This pathway is critical for longer-term changes in neuronal function, including transcriptional regulation and the transition to chronic pain states.[12] The activation of ERK can be downstream of both G-protein-dependent (e.g., via PKC) and β-arrestin-mediated signaling. In dorsal root ganglion (DRG) neurons, PAR-2-mediated ERK activation is a key mechanism for pain plasticity.[1]

References

- 1. The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Agonists of proteinase-activated receptor 2 induce inflammation by a neurogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collection - Potent Agonists of the Protease Activated Receptor 2 (PAR2) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 9. High Affinity Fluorescent Probe for Proteinase-Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of variables defining hindpaw withdrawal latency evoked by radiant thermal stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on PAR-2 (1-6) (human) and Mast Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor, is a key player in the inflammatory cascade. Its activation on mast cells, pivotal effector cells of the immune system, triggers degranulation and the release of a plethora of inflammatory mediators. This guide provides a comprehensive technical overview of the activation of human mast cells by the specific PAR-2 activating peptide (PAR-2-AP), SLIGKV-NH2, which corresponds to the tethered ligand sequence of human PAR-2. We will delve into the quantitative data of this activation, detailed experimental protocols, and the intricate signaling pathways involved.

Quantitative Data: Mast Cell Activation by PAR-2 (1-6)

The activation of human mast cells by the PAR-2 agonist, SLIGKV-NH2, results in a dose-dependent release of pre-formed mediators stored in granules, such as histamine and tryptase. The following tables summarize the quantitative data from studies on human colon mast cells.

| Concentration of SLIGKV-NH2 (µM) | Tryptase Release (Fold Increase over Basal)[1] | Histamine Release (Fold Increase over Basal)[1] |

| 1 | ~1.2 | ~1.1 |

| 10 | ~1.5 | ~1.4 |

| 100 | ~2.0 | ~2.0 |

| 300 | ~2.0 | ~2.0 |

| Activator | Concentration | Tryptase Release (ng/10^6 cells)[1] | Histamine Release (ng/10^6 cells)[1] |

| Basal | - | ~10 | ~8 |

| SLIGKV-NH2 | 100 µM | ~20 | ~16 |

| tc-LIGRLO-NH2 (murine PAR-2 agonist) | 100 µM | ~25 | ~22 |

| Anti-IgE | 10 µg/mL | ~23 | ~25 |

| Calcium Ionophore A23187 | 1 µg/mL | ~24 | ~40 |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are step-by-step protocols for key experiments to assess PAR-2-mediated mast cell activation.

Protocol 1: Human Mast Cell Culture and Stimulation

This protocol outlines the general procedure for culturing and stimulating human mast cells with the PAR-2 activating peptide SLIGKV-NH2.

-

Cell Culture: Human mast cells (e.g., LAD2 cell line or cord blood-derived mast cells) are cultured in StemPro-34 SFM medium supplemented with 100 ng/mL recombinant human stem cell factor (rhSCF), penicillin, and streptomycin. Cells are maintained at 37°C in a 5% CO2 humidified incubator.

-

Cell Preparation for Stimulation: Prior to stimulation, mast cells are washed twice with and resuspended in a buffered salt solution (e.g., HEPES-Tyrode's buffer) containing 1.8 mM CaCl2 and 1.3 mM MgSO4.

-

Stimulation with SLIGKV-NH2:

-

Aliquots of the mast cell suspension (typically 4-6 x 10^3 cells per well in a 96-well plate) are prepared.

-

Varying concentrations of SLIGKV-NH2 (e.g., 1, 10, 100, 300 µM) are added to the wells. A negative control (buffer alone) and a positive control (e.g., anti-IgE or calcium ionophore A23187) should be included.

-

The reverse peptide VKGILS-NH2 can be used as a negative control to demonstrate specificity.

-

The plate is incubated at 37°C for a specified time, typically 15-30 minutes for degranulation assays.

-

-

Termination of Reaction: The reaction is stopped by placing the plate on ice and centrifuging at 500 x g for 10 minutes at 4°C.

-

Supernatant Collection: The supernatants are carefully collected for the measurement of released mediators.

Protocol 2: β-Hexosaminidase Release Assay (Degranulation Assay)

This colorimetric assay is a common method to quantify mast cell degranulation.

-

Reagent Preparation:

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) dissolved in citrate buffer (pH 4.5).

-

Stop solution: Glycine buffer (pH 10.7).

-

Lysis buffer: 0.1% Triton X-100 in buffer.

-

-

Assay Procedure:

-

Following stimulation as described in Protocol 1, 50 µL of the collected supernatant is transferred to a new 96-well plate.

-

To determine the total cellular β-hexosaminidase content, the remaining cell pellets are lysed with 50 µL of lysis buffer.

-

100 µL of the PNAG substrate solution is added to each well containing supernatant or cell lysate.

-

The plate is incubated at 37°C for 60-90 minutes.

-

The reaction is terminated by adding 150 µL of the stop solution.

-

-

Data Analysis: The absorbance is measured at 405 nm using a microplate reader. The percentage of β-hexosaminidase release is calculated as follows: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Protocol 3: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following mast cell activation.

-

Cell Loading with Calcium Indicator:

-

Human mast cells are washed and resuspended in a buffer containing a fluorescent calcium indicator, such as Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength). Pluronic F-127 is often included to aid in dye loading.

-

Cells are incubated in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

-

-

Washing: Cells are washed twice with buffer to remove extracellular dye.

-

Measurement of Calcium Flux:

-

The dye-loaded cells are placed in a fluorometer or a fluorescence microscope equipped for live-cell imaging.

-

A baseline fluorescence reading is established.

-

SLIGKV-NH2 is added to the cells, and the change in fluorescence is recorded over time.

-

-

Data Analysis:

-

For Fura-2, the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm is calculated to determine the [Ca2+]i.

-

For Fluo-4, the change in fluorescence intensity at ~516 nm following excitation at ~494 nm is measured.

-

The results are typically presented as a change in fluorescence ratio or intensity over time.

-

Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK signaling pathway.

-

Cell Stimulation and Lysis:

-

Mast cells are stimulated with SLIGKV-NH2 for various time points (e.g., 0, 5, 15, 30 minutes).

-

The reaction is stopped by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis: The bands corresponding to p-ERK1/2 are quantified by densitometry. To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.

Signaling Pathways and Visualizations

The activation of PAR-2 by SLIGKV-NH2 on human mast cells initiates a cascade of intracellular signaling events, leading to degranulation and mediator release. The primary pathway involves the coupling of PAR-2 to heterotrimeric G-proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.

Experimental Workflow for Assessing PAR-2 Agonist-Induced Mast Cell Activation

PAR-2 Signaling Pathway in Human Mast Cells

Activation of PAR-2 by SLIGKV-NH2 is thought to primarily couple to Gαq/11 and pertussis toxin-sensitive Gαi proteins. Activation of Gαq/11 leads to the activation of Phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium. This, along with DAG-mediated activation of Protein Kinase C (PKC), contributes to degranulation. The initial calcium release also promotes store-operated calcium entry (SOCE) from the extracellular space, sustaining the calcium signal. Furthermore, PAR-2 activation can lead to the phosphorylation and activation of the ERK1/2 MAP kinase pathway, which is involved in cytokine production.

Conclusion

The activation of PAR-2 on human mast cells by its tethered ligand sequence, mimicked by the synthetic peptide SLIGKV-NH2, is a critical event in the initiation and amplification of inflammatory responses. This guide has provided a detailed overview of the quantitative aspects of this activation, robust experimental protocols for its investigation, and a model of the underlying signaling pathways. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting mast cell-mediated inflammatory diseases. Further research is warranted to fully elucidate the nuances of PAR-2 signaling in different human mast cell populations and its precise role in various pathological conditions.

References

A Technical Guide to the Biological Activity of Human PAR-2 (1-6)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of the human Protease-Activated Receptor-2 (PAR-2) activating peptide (1-6), with the amino acid sequence Ser-Leu-Ile-Gly-Lys-Val (SLIGKV). This hexapeptide corresponds to the tethered ligand exposed after proteolytic cleavage of the N-terminus of the human PAR-2 receptor. As a synthetic agonist, SLIGKV and its amidated form (SLIGKV-NH2) are invaluable tools for elucidating the physiological and pathological roles of PAR-2 activation.

Core Molecular and Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | Ser-Leu-Ile-Gly-Lys-Val | [1] |

| Molecular Formula | C28H53N7O8 | [2] |

| Molecular Weight | 614.78 g/mol | [2] |

| Form | Typically a solid powder | [2] |

| Storage | Recommended at -20°C for long-term stability | [2] |

Quantitative Biological Activity

The biological activity of PAR-2 (1-6) has been characterized in a variety of in vitro and in vivo systems. The following tables summarize the key quantitative data available.

In Vitro Receptor Binding and Activation

| Assay | Cell Line | Ligand | Parameter | Value (µM) | Reference |

| Radioligand Binding | NCTC2544-PAR2 | SLIGKV-OH | Kᵢ | 35.6 | [1] |

| Radioligand Binding | HCT-15 | SLIGKV-OH | IC₅₀ | 171 | [1] |

| Calcium Mobilization | NCTC2544-PAR2 | SLIGKV-NH₂ | EC₅₀ | ~10 | [1] |

| Calcium Mobilization | HCT-15 | SLIGKV-OH | EC₅₀ | ~100 | [1] |

| JNK Activation | NCTC2544-PAR2 | SLIGKV-OH | EC₅₀ | 10.12 ± 3.305 | [3] |

| Inhibition of TNFα-stimulated JNK activity | NCTC2544-PAR2 | SLIGKV-OH | IC₅₀ | 6.24 ± 1.319 | [3] |

In Vitro Cellular Responses

| Biological Effect | Cell Type | Ligand | Parameter | Value | Reference |

| IL-8 Release | A549 | SLIGKV-NH₂ | Concentration for significant release | 100 µM (at 8h and 16h) | [4] |

| IL-8 Production | NHEK | SLIGKV-NH₂ | Concentration for significant production | 100 µM | [5] |

| G-CSF & IL-8 mRNA upregulation | Human Primary Bronchial Fibroblasts | SLIGKV-NH₂ | Concentration used | Not specified | [6] |

Signaling Pathways

Activation of PAR-2 by SLIGKV initiates a cascade of intracellular signaling events, primarily through the coupling to Gαq/11, Gα12/13, and Gαi/o proteins.[7][8] This leads to the activation of multiple downstream effector pathways, including the phospholipase C (PLC) pathway, the mitogen-activated protein kinase (MAPK) cascade, and the NF-κB signaling pathway.[9][10][11]

Gq/11-Mediated Calcium Mobilization

Activation of the Gαq/11 subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

MAPK/ERK Pathway Activation

PAR-2 activation can also lead to the stimulation of the MAPK/ERK pathway. This can occur through G-protein dependent or independent (β-arrestin-mediated) mechanisms, ultimately leading to the activation of the Ras-Raf-MEK-ERK cascade, which plays a crucial role in cell proliferation, differentiation, and survival.[9]

NF-κB Pathway Activation

The activation of PAR-2 is also linked to the pro-inflammatory NF-κB signaling pathway. This is a critical pathway for the expression of various inflammatory cytokines and adhesion molecules. The activation can be mediated through the canonical pathway involving the IKK complex and subsequent degradation of IκB.[10][11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Calcium Mobilization Assay

This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to SLIGKV-NH2 using a fluorescent calcium indicator.

Workflow Diagram:

Detailed Steps:

-

Cell Culture: Plate cells (e.g., HEK293 or NCTC2544 cells stably expressing PAR-2) in black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in the buffered solution for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells two to three times with the buffered salt solution to remove any extracellular dye.

-

Agonist Preparation and Addition: Prepare serial dilutions of SLIGKV-NH2 in the buffered salt solution.

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading. Inject the SLIGKV-NH2 solutions into the wells and immediately begin recording the fluorescence intensity over time. For Fluo-4, excitation is typically at 485 nm and emission at 525 nm. For Fura-2, ratiometric measurements are taken with excitation at 340 nm and 380 nm, and emission at 510 nm.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

MAPK/ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation, a key event in the MAPK pathway, following stimulation with SLIGKV-NH2.

Workflow Diagram:

Detailed Steps:

-

Cell Culture and Serum Starvation: Culture cells to near confluence in appropriate multi-well plates. To reduce basal ERK phosphorylation, serum-starve the cells for 12-24 hours prior to the experiment.

-

Stimulation: Treat the serum-starved cells with various concentrations of SLIGKV-NH2 for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the fold-change in ERK phosphorylation.

Conclusion

The human PAR-2 activating peptide (1-6), SLIGKV, and its derivatives are essential pharmacological tools for investigating the multifaceted roles of PAR-2 in health and disease. This guide provides a foundational understanding of its biological activity, supported by quantitative data and detailed experimental frameworks. Further research into the nuanced signaling and diverse physiological effects of PAR-2 activation will continue to be a fertile ground for the development of novel therapeutic strategies targeting inflammation, pain, and cancer.

References

- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Proteinase-activated receptor-2 mediated inhibition of TNFα-stimulated JNK activation — A novel paradigm for Gq/11 linked GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Proteinase-activated receptor2 agonists upregulate granulocyte colony-stimulating factor, IL-8, and VCAM-1 expression in human bronchial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protease-activated Receptor-2 (PAR-2)-mediated Nf-κB Activation Suppresses Inflammation-associated Tumor Suppressor MicroRNAs in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protease-activated Receptor-2 (PAR-2)-mediated Nf-κB Activation Suppresses Inflammation-associated Tumor Suppressor MicroRNAs in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Human PAR-2 Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the activation of human Protease-Activated Receptor 2 (PAR-2) in vitro using the synthetic hexapeptide agonist, PAR-2 (1-6), which corresponds to the tethered ligand sequence SLIGKV-NH₂. This document includes detailed protocols for cell culture, and key functional assays to quantify receptor activation, namely calcium flux and ERK1/2 phosphorylation.

Introduction to PAR-2

Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various physiological and pathophysiological processes.[1] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[2][3] This cleavage unmasks a new N-terminal sequence, SLIGKV for human PAR-2, which acts as a tethered ligand, binding to and activating the receptor to initiate intracellular signaling cascades.[2][4] Synthetic peptides corresponding to this tethered ligand, such as SLIGKV-NH₂, can be used to study PAR-2 activation in vitro without the need for proteolytic enzymes.[2][5]

PAR-2 Signaling Pathway

References

- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Animal Model Studies of PAR-2 (1-6) (human)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteinase-activated receptor 2 (PAR-2), a G-protein coupled receptor, plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair. The human PAR-2 (1-6) peptide, with the amino acid sequence SLIGRL-NH₂, is a synthetic agonist that mimics the tethered ligand exposed upon proteolytic cleavage of the receptor. This document provides detailed application notes and protocols for conducting in vivo animal model studies to investigate the effects of human PAR-2 (1-6). The provided methodologies and data summaries are intended to guide researchers in designing and executing robust preclinical studies targeting PAR-2.

PAR-2 Signaling Pathways

Activation of PAR-2 by agonists such as SLIGRL-NH₂ initiates a cascade of intracellular signaling events. These pathways are crucial for understanding the cellular mechanisms underlying the observed in vivo effects. PAR-2 can signal through both G-protein-dependent and β-arrestin-dependent pathways, leading to the activation of downstream effectors that regulate inflammation and nociception.

Application Notes and Protocols for PAR-2 (1-6) (human) in Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer. A unique feature of PARs is their activation mechanism, which involves proteolytic cleavage of the extracellular N-terminus, revealing a tethered ligand that binds to and activates the receptor. Synthetic peptides corresponding to this tethered ligand can also act as agonists. The human PAR-2 activating peptide, corresponding to the first six amino acids of the tethered ligand, is Ser-Leu-Ile-Gly-Lys-Val (SLIGKV). Its amidated form, SLIGKV-NH2, is a commonly used tool to study PAR-2 function. These application notes provide detailed protocols for utilizing PAR-2 (1-6) (human) to induce calcium mobilization, a key downstream signaling event of PAR-2 activation.

Data Presentation: Potency of PAR-2 Activating Peptides

The potency of PAR-2 activating peptides in inducing calcium mobilization can vary depending on the cell line and the specific peptide sequence. The rodent ortholog, SLIGRL-NH2, has been observed to be more potent than the human sequence, SLIGKV-NH2, at the human PAR-2 receptor. The following table summarizes the half-maximal effective concentrations (EC50) for these peptides in various human cell lines.

| Peptide | Cell Line | Assay Type | EC50 (µM) | Reference |

| SLIGKV-NH2 | CHO-hPAR2 | Intracellular Ca2+ release | 3 | [1] |

| SLIGKV-NH2 | N/A | PAR2 activation | 10.4 | [2] |

| SLIGRL-NH2 | Human Colonocyte Cell Line | Calcium Mobilization | 3.1 | [3] |

| SLIGRL-NH2 | HT-29 | Intracellular Ca2+ release | ~0.2 | [4] |

| 2-furoyl-LIGRLO-NH2 | 16HBE14o- | Intracellular Ca2+ concentration | 0.84 | [5][6] |

| 2-furoyl-LIGRLO-NH2 | HT-29 | Intracellular Ca2+ release | 0.21 | [4] |

| GB110 (non-peptide agonist) | HT-29 | Intracellular Ca2+ release | 0.24 | [4] |

| Trypsin | HT-29 | Intracellular Ca2+ release | 0.006 | [4] |

Signaling Pathway

Activation of PAR-2 by its agonist peptide, such as SLIGKV-NH2, initiates a signaling cascade that leads to the mobilization of intracellular calcium. This process is primarily mediated by the Gq alpha subunit of the heterotrimeric G protein.

Caption: PAR-2 signaling pathway for calcium mobilization.

Experimental Protocols

Calcium Mobilization Assay Using Fluo-4 AM

This protocol describes a method for measuring intracellular calcium mobilization in response to PAR-2 activation using the fluorescent calcium indicator Fluo-4 AM.[7][8][9]

Materials:

-

Human cell line expressing PAR-2 (e.g., HEK293, HT-29, A549)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

-

PAR-2 (1-6) (human) peptide (SLIGKV-NH2)

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (optional, to prevent dye leakage)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

Protocol:

-

Cell Culture and Seeding:

-

Culture cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

-

The day before the assay, seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 - 80,000 cells per well).[8]

-

-

Preparation of Reagents:

-

PAR-2 Agonist Stock Solution: Prepare a concentrated stock solution of SLIGKV-NH2 in a suitable solvent (e.g., sterile water or DMSO). Further dilute to working concentrations in assay buffer.

-

Fluo-4 AM Loading Buffer: Prepare a working solution of Fluo-4 AM in HBSS with HEPES. A typical final concentration is 1-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization. If using, add probenecid to a final concentration of 2.5 mM.[7]

-

-

Cell Loading with Fluo-4 AM:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with HBSS with HEPES.

-

Add 100 µL of the Fluo-4 AM loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.[8]

-

After incubation, wash the cells twice with HBSS with HEPES to remove extracellular dye.

-

Add 100 µL of HBSS with HEPES to each well.

-

-

Calcium Flux Measurement:

-

Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (excitation ~494 nm, emission ~516 nm).

-

Establish a stable baseline fluorescence reading for approximately 15-30 seconds.

-

Using the instrument's automated injector, add the desired concentration of the PAR-2 agonist (e.g., 20 µL of a 6X solution to a 100 µL well volume).

-

Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 2-5 minutes to capture the transient calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Data can be expressed as the change in fluorescence (ΔF) from baseline or as a ratio of the baseline fluorescence (F/F0).

-

For dose-response experiments, plot the peak fluorescence change against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Experimental workflow for a calcium mobilization assay.

References

- 1. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Potent Agonists of the Protease Activated Receptor 2 (PAR2) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. assets.fishersci.com [assets.fishersci.com]

Application Note: Analysis of ERK1/2 Phosphorylation Upon PAR-2 Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and cancer.[1][2] Unlike typical GPCRs, PAR-2 is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin. This cleavage unmasks a new N-terminal sequence, SLIGKV-NH₂ in humans, which acts as a "tethered ligand" to activate the receptor intramolecularly.[3] Synthetic peptides corresponding to this tethered ligand, such as PAR-2 (1-6) (human) SLIGKV-NH₂, or more potent analogs like SLIGRL-NH₂ and 2-furoyl-LIGRLO-NH₂ (2f-LI), can be used to specifically activate PAR-2 and study its downstream signaling pathways without the need for proteases.[4][5]

One of the key signaling cascades initiated by PAR-2 activation is the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][4] Measuring the phosphorylation of ERK1/2 at Thr202 and Tyr204 is a reliable and quantitative method to assess PAR-2 activation and function. This application note provides a detailed protocol for studying PAR-2-mediated ERK1/2 phosphorylation using Western blotting.

PAR-2 to ERK1/2 Signaling Pathway

Activation of PAR-2 can trigger ERK1/2 phosphorylation through multiple intracellular signaling cascades.[6]

-

G-Protein Dependent Pathways : Upon activation, PAR-2 couples to G-proteins, primarily Gαq/11 and Gα12/13.[6][7] Gαq/11 activation leads to the stimulation of phospholipase C (PLC), resulting in calcium mobilization and protein kinase C (PKC) activation, which in turn can activate the Raf-MEK-ERK cascade.[2]

-

β-Arrestin Pathway : Following activation, PAR-2 can also be phosphorylated by G-protein receptor kinases (GRKs), leading to the recruitment of β-arrestins.[8] β-arrestins can act as scaffolds, bringing together components of the MAPK cascade (Raf, MEK, and ERK) to facilitate ERK1/2 activation, a process independent of G-protein signaling.[2]

-

EGFR Transactivation : In many cell types, PAR-2 activation leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[9][10] This transactivation is a crucial step for downstream ERK1/2 activation.[9][11]

Experimental Protocol: Western Blot for p-ERK1/2

This protocol details the steps to measure ERK1/2 phosphorylation in a human cell line (e.g., HaCaT keratinocytes or Panc1 pancreatic cancer cells) following stimulation with a PAR-2 activating peptide (PAR-2 AP).[7]

Materials and Reagents

-

Cell Line: Human cell line endogenously expressing PAR-2 (e.g., HaCaT, Panc1, MDA-MB-231).

-

PAR-2 Agonist: SLIGKV-NH₂ (human) or other potent agonists (e.g., SLIGRL-NH₂, 2f-LI).

-

Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Buffers: Phosphate-Buffered Saline (PBS), RIPA Lysis Buffer, Tris-Buffered Saline with Tween-20 (TBST).

-

Inhibitors: Protease and Phosphatase Inhibitor Cocktails.

-

Antibodies:

-

Primary: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2.

-

Secondary: HRP-conjugated Goat anti-Rabbit IgG.

-

-

Reagents for Western Blot: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% BSA or non-fat milk in TBST), ECL substrate.

-

Equipment: Cell culture incubator, centrifuge, SDS-PAGE and Western blot apparatus, imaging system.

Procedure

-

Cell Culture and Plating:

-

Culture cells in complete medium at 37°C and 5% CO₂.

-

Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

-

Serum Starvation:

-

Once cells reach the desired confluency, wash them once with sterile PBS.

-

Replace the complete medium with serum-free medium and incubate for 12-24 hours. This step is crucial to minimize basal levels of ERK1/2 phosphorylation.[12]

-

-

Stimulation with PAR-2 Agonist:

-

Prepare a stock solution of the PAR-2 activating peptide. A typical concentration for SLIGKV-NH₂ or SLIGRL-NH₂ is in the range of 10-100 µM, while more potent agonists like 2f-LI can be used at lower concentrations (e.g., 2-15 µM).[5]

-

ERK1/2 activation by PAR-2 AP is rapid and transient, typically peaking within 2-10 minutes and returning to near-basal levels by 60 minutes.[7] It is recommended to perform a time-course experiment (e.g., 0, 2, 5, 10, 30, 60 minutes).

-

Add the PAR-2 AP directly to the serum-free medium in each well at the desired final concentration and return the plate to the 37°C incubator for the specified time. Include an unstimulated control (0 min).

-

-

Cell Lysis:

-

At the end of each time point, immediately place the plate on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[13]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

-

Carefully transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Western Blotting:

-

Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (e.g., 10% acrylamide).

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000-1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13][14]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (typically 1:5000-1:10,000 dilution) for 1 hour at room temperature.[13]

-

Wash the membrane again three times with TBST.

-

-

Detection and Re-probing:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[12]

-

To normalize for protein loading, the same membrane must be probed for total ERK1/2.[14] Strip the membrane using a mild stripping buffer, then re-block and probe with the anti-total ERK1/2 primary antibody, followed by the secondary antibody and detection as described above.[12]

-

-

Data Analysis:

-

Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.

-

For each sample, calculate the ratio of the p-ERK1/2 signal to the total ERK1/2 signal.

-

Express the results as a fold change relative to the unstimulated control.

-

Experimental Workflow

References

- 1. Protease-activated receptor-2 regulates vascular endothelial growth factor expression in MDA-MB-231 cells via MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]